2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Descripción
This compound is a sulfur-containing acetamide derivative featuring a 1H-imidazole core substituted with a furan-2-ylmethyl group at the 1-position and a sulfanyl-acetamide moiety at the 2-position. The acetamide nitrogen is further linked to a 4-(trifluoromethoxy)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .
Propiedades
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)26-13-5-3-12(4-6-13)22-15(24)11-27-16-21-7-8-23(16)10-14-2-1-9-25-14/h1-9H,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESHQKWSTYSKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Alkylation of Imidazole
Imidazole undergoes regioselective N-alkylation at the 1-position using furfuryl bromide under phase-transfer conditions:
Reaction Scheme
$$
\text{Imidazole} + \text{Furfuryl bromide} \xrightarrow{\text{KOH, TBAB, DCM}} 1\text{-[(Furan-2-yl)methyl]-1H-imidazole}
$$
Optimization Parameters
Thiol Group Introduction
The 2-position of the alkylated imidazole is functionalized via thiourea-mediated thiolation:
Procedure
- Bromination at C2 using N-bromosuccinimide (NBS) in acetonitrile (0°C, 2 h)
- Nucleophilic displacement with thiourea in ethanol (reflux, 6 h)
- Acidic hydrolysis (6 M HCl, 80°C) to yield the thiol
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS (1.1 eq), CH₃CN | 0°C, 2 h | 89% |
| Thiolation | Thiourea (2 eq), EtOH | Reflux, 6 h | 75% |
Preparation of 2-Bromo-N-[4-(Trifluoromethoxy)phenyl]acetamide
Acetylation of 4-(Trifluoromethoxy)aniline
Reaction Protocol
$$
\text{4-(Trifluoromethoxy)aniline} + \text{Acetic anhydride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} N\text{-[4-(Trifluoromethoxy)phenyl]acetamide}
$$
Optimized Conditions
α-Bromination of Acetamide
Coupling of Fragments via Thioether Formation
The final assembly uses a thiolate-bromoacetamide coupling strategy:
Reaction Design
$$
\text{Imidazole-thiol} + \text{2-Bromoacetamide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Optimization Matrix
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Base | NaH, K₂CO₃, DBU | NaH (2.2 eq) |
| Solvent | DMF, THF, MeCN | DMF |
| Temperature | 25–80°C | 50°C |
| Time | 2–24 h | 8 h |
Performance Metrics
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 10.21 (s, 1H, NH)
- δ 7.89–7.32 (m, 5H, Ar-H)
- δ 6.78–6.41 (m, 3H, Furan-H)
- δ 5.02 (s, 2H, CH₂S)
- δ 4.63 (s, 2H, NCH₂)
- δ 2.11 (s, 3H, COCH₃)
HRMS (ESI+)
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30) | 99.3% |
| Elemental Analysis | C, H, N | ±0.3% theor. |
Comparative Evaluation of Synthetic Routes
Alternative Pathway: Mitsunobu Reaction
Attempted coupling using diethyl azodicarboxylate (DEAD) and PPh₃ showed:
Photocatalytic Thiol-ene Coupling
Visible-light mediated process with [Ru(bpy)₃]²⁺ catalyst:
- Efficiency : 76% yield in 2 h
- Limitation : High catalyst loading (5 mol%)
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can produce imidazolines.
Aplicaciones Científicas De Investigación
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in redox reactions, influencing cellular processes. The trifluoromethoxy group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Structural Comparisons
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations :
- The 4-(trifluoromethoxy)phenyl group (target, Analog 3) is retained across analogs for its metabolic stability, whereas 4-methylthiazol-2-yl (Analog 3) introduces heterocyclic diversity . Benzimidazole-triazole hybrids (Analog 4) demonstrate expanded π-systems, which may improve binding to viral proteases or kinases .
Physicochemical Properties
Key Observations :
- The trifluoromethoxy group in the target and Analog 1 enhances metabolic stability compared to nitro or bromo substituents .
- Furan in the target may marginally improve aqueous solubility over purely aromatic substituents (e.g., phenyl in Analog 1) .
Key Observations :
- Analog 1 and compounds highlight the role of imidazole-sulfanyl-acetamide scaffolds in kinase inhibition, with potency influenced by substituent electronic effects .
- Furan-containing analogs (e.g., ) show antiviral activity, suggesting the target compound may share this profile .
- Chiral sulfoxides () demonstrate enantiomer-specific potency, underscoring the importance of stereochemistry in activity .
Critical Challenges :
Actividad Biológica
The compound 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.48 g/mol. The structure includes a furan ring, an imidazole ring, and a trifluoromethoxy-substituted phenyl group, which contribute to its diverse biological activities.
1. Antimicrobial Activity
Furan derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing furan rings exhibit significant activity against various pathogens due to their ability to disrupt microbial cell function. The presence of the imidazole moiety enhances this effect, potentially through interaction with microbial enzymes.
2. Anticancer Activity
Compounds similar to 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide have shown promising anticancer effects in vitro. For instance, studies on related imidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The combination of furan and imidazole rings may contribute to synergistic effects against tumor cells.
3. Anti-inflammatory Activity
The anti-inflammatory properties of furan derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Preliminary studies suggest that the compound may reduce inflammation markers in cellular models.
4. Antidiabetic Potential
Research has indicated that compounds containing imidazole rings can enhance insulin sensitivity and exhibit hypoglycemic effects. The specific structure of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide suggests potential for further exploration in diabetes management through modulation of glucose metabolism .
The biological activity of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Binding : The imidazole moiety is known for its ability to bind various receptors, potentially modulating signaling pathways associated with disease processes.
Case Studies
Several studies have evaluated the biological activities of structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide?
- Methodology :
- Imidazole Ring Formation : Cyclization of precursors (e.g., glyoxal derivatives and amines) under acidic/basic conditions.
- Furan-Methyl Introduction : Alkylation of the imidazole nitrogen using furfuryl bromide or chloride.
- Sulfanyl Linkage : Reaction of the imidazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
- Acetamide Coupling : Final acylation with 4-(trifluoromethoxy)phenylamine.
- Purification : Recrystallization or column chromatography to isolate the product .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., furan methyl protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at ~456.1 Da).
- X-ray Crystallography : Resolve bond angles and stereochemistry, as demonstrated for analogous imidazole derivatives .
Advanced Research Questions
Q. How can low yields during sulfanyl linkage formation be mitigated?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalysts : Add KI to facilitate SN2 displacement .
- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. What methodologies are recommended for evaluating its biological activity and structure-activity relationships (SAR)?
- In Vitro Assays :
- Enzyme Inhibition : Test COX-1/2 inhibition using fluorometric assays (IC50 determination) .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- SAR Approaches :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethoxy with methoxy) and compare activity .
- Computational Modeling : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina to predict binding modes .
Q. How should contradictory bioactivity data (e.g., variable IC50 values) be resolved?
- Critical Factors :
- Purity : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Confirmation : Re-validate active batches with NMR to rule out degradation .
Q. What role does the trifluoromethoxy group play in pharmacokinetic properties?
- Key Impacts :
- Metabolic Stability : The CF₃O group resists oxidative metabolism, extending half-life in vivo .
- Lipophilicity : Enhances blood-brain barrier penetration (logP ~3.5 predicted via ChemDraw).
- Validation : Compare plasma stability with non-fluorinated analogs using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
